molecular formula C9H7NO2S B1322190 Methyl thieno[3,2-b]pyridine-2-carboxylate CAS No. 478149-02-9

Methyl thieno[3,2-b]pyridine-2-carboxylate

Cat. No. B1322190
CAS RN: 478149-02-9
M. Wt: 193.22 g/mol
InChI Key: QIDGNOLDYYRKHI-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-2-carboxylate, or MTPC, is a heterocyclic compound composed of a pyridine ring fused to a thiophene ring. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. MTPC has also been used in a variety of scientific research projects, including studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Fluorescence Studies in Antitumor Applications

Methyl thieno[3,2-b]pyridine-2-carboxylate derivatives have been evaluated for their potential in antitumor applications. For instance, Carvalho et al. (2013) explored the photophysical properties (absorption and fluorescence) of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives. These compounds showed significant fluorescence quantum yields and exhibited solvatochromic behavior, indicating their potential use in antitumor treatments and as candidates for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Tumor Cell Growth Inhibition

Several studies have shown the efficacy of this compound derivatives in inhibiting tumor cell growth. Queiroz et al. (2011) synthesized and evaluated the growth inhibitory activity of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on human tumor cell lines, finding promising compounds that altered cell cycle distribution and induced apoptosis in specific cell lines (Queiroz et al., 2011).

Synthesis and Antitumoral Activities

Further research by Queiroz et al. (2010) involved the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluating their antitumoral activity against various human tumor cell lines. They established some structure-activity relationships within each series and identified the most promising compounds (Queiroz et al., 2010).

Anti-Hepatocellular Carcinoma Activity

A study by Abreu et al. (2011) evaluated the anti-hepatocellular carcinoma activity of thieno[3,2-b]pyridine derivatives. They identified key elements for anti-HCC activity and noted the potential of these compounds as scaffolds for further synthesis of more potent analogs (Abreu et al., 2011).

Synthetic Utility in Heterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carboxylate derivatives have been used to construct various new heterocyclic systems. For example, Madkour et al. (2010) demonstrated the synthesis of different thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives using this compound (Madkour et al., 2010).

Annelation of the 2-Aminopyran-4-one Ring

Volovenko et al. (1983) explored the reaction of arylacetonitriles with methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid. This study led to the formation of new heterocyclic systems, demonstrating the compound's utility in synthesizing diverse molecular structures (Volovenko et al., 1983).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P304+P340 .

Biochemical Analysis

Biochemical Properties

Methyl thieno[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphoinositide-specific phospholipase C (pi-PLC), which is involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, derivatives of this compound have shown cell growth inhibitory activity . This suggests that this compound can modulate cellular functions by altering key signaling pathways and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature, but its activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been implicated in glycolysis and gluconeogenesis pathways, affecting the levels of key metabolites . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall function within the cell .

properties

IUPAC Name

methyl thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDGNOLDYYRKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621963
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478149-02-9
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl thieno[3,2-b]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

HPLC. Using 2.40 g (11.53 mmol) of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and 2.54 g (36.88 mmol) of sodium nitrite, 0.12 g (5% of theory) of the desired product are obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (C-2) (930 mg, 4.47 mmol) in hypophosphorous acid (35 mL) chilled in an ice bath was added sodium nitrite (620 mg, 8.98 mmol) in a minimal amount of water. The reaction mixture was stirred for 3 h in an ice bath, and then the pH was adjusted to about 7.0 with 30% aqueous sodium hydroxide solution. The resulting mixture was extracted with EtOAc. The combined organic layers were dried and concentrated to afford the title compound. MS (m/z): 194 (M+1)+.
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930 mg
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